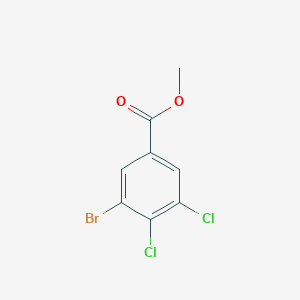

Methyl 3-Bromo-4,5-dichlorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-4,5-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUDICAWMRTDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679231 | |

| Record name | Methyl 3-bromo-4,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160574-77-5 | |

| Record name | Methyl 3-bromo-4,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 3-Bromo-4,5-dichlorobenzoate: Synthesis, Properties, and Applications

Abstract

Methyl 3-bromo-4,5-dichlorobenzoate is a halogenated aromatic ester with significant potential as a versatile building block in synthetic organic chemistry, particularly in the fields of agrochemicals, materials science, and pharmaceutical development. The precise arrangement of bromo and chloro substituents on the benzene ring, combined with the reactive methyl ester functionality, offers a unique platform for constructing complex molecular architectures. This guide provides an in-depth analysis of this compound, detailing its physicochemical properties, a proposed, robust synthesis protocol rooted in established chemical principles, expected spectral characteristics for structural verification, and a discussion of its potential reactivity and applications for research and development professionals.

Compound Identification and Physicochemical Properties

This compound is identified by a unique set of identifiers and possesses distinct physicochemical properties critical for its handling, application, and characterization.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1160574-77-5 | [1][2][3] |

| Molecular Formula | C₈H₅BrCl₂O₂ | [3] |

| Molecular Weight | 283.93 g/mol | [3] |

| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)Br)Cl)Cl | |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not experimentally determined | N/A |

| Boiling Point | Not experimentally determined | N/A |

| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, Methanol | N/A |

Synthesis Methodology

While specific literature detailing the synthesis of this compound is not widely published, a reliable and scalable two-step synthetic route can be designed based on well-established organic chemistry transformations: electrophilic aromatic substitution (halogenation) followed by esterification. The proposed pathway starts from the commercially available 3,4-dichlorobenzoic acid.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the selective bromination of the dichlorinated benzoic acid precursor and the subsequent esterification to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 3-Bromo-4,5-dichlorobenzoic Acid

Causality and Experimental Choices: The starting material, 3,4-dichlorobenzoic acid, possesses a benzene ring that is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group. Therefore, a strong brominating agent and a Lewis acid catalyst (like FeBr₃ with Br₂) or harsh conditions are necessary to facilitate the reaction.[4] The directing effects of the substituents must be considered. The carboxyl group is a meta-director, while the chloro groups are ortho, para-directors. The position ortho to the carboxyl group (C2 and C6) is sterically hindered and electronically deactivated. The position para to the 4-chloro group is occupied. The most likely position for bromination is C5, which is ortho to the 3-chloro group and meta to the carboxyl group, leading to the desired 3-bromo-4,5-dichlorobenzoic acid.

Experimental Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium thiosulfate), and a dropping funnel, add 3,4-dichlorobenzoic acid (1 equivalent) and a solvent such as 1,2-dichloroethane.

-

Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.1 equivalents) to the suspension.

-

Bromination: Slowly add a solution of bromine (Br₂, 1.1 equivalents) in 1,2-dichloroethane via the dropping funnel at room temperature over 30 minutes.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature and quench by carefully pouring it into an ice-cold aqueous solution of sodium bisulfite to destroy excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-bromo-4,5-dichlorobenzoic acid can be purified by recrystallization from a suitable solvent system like ethanol/water.

Part 2: Synthesis of this compound

Causality and Experimental Choices: Fischer-Speier esterification is a classic, reliable, and cost-effective method for converting carboxylic acids to esters.[3][5] It involves reacting the carboxylic acid with an excess of alcohol (methanol in this case) in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is an equilibrium process. Using a large excess of methanol serves to shift the equilibrium towards the product side, maximizing the yield.

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 3-bromo-4,5-dichlorobenzoic acid (1 equivalent) in a large excess of methanol (e.g., 20-30 equivalents).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 equivalents) dropwise to the solution while stirring.

-

Reaction: Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 4-8 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Workup: Cool the reaction mixture to room temperature. Reduce the volume of methanol using a rotary evaporator.

-

Neutralization: Dilute the residue with ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction and Purification: Wash the organic layer with water and then brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The final product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[6]

Structural Elucidation: Predicted Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region and one in the aliphatic region.

-

Aromatic Protons: Two doublets (or two singlets with very fine meta-coupling) are expected between δ 7.5 and 8.5 ppm. The proton at C6 will be a singlet, and the proton at C2 will also be a singlet. Their precise chemical shifts will be influenced by the surrounding halogen and ester groups.

-

Methyl Protons: A sharp singlet corresponding to the three protons of the methyl ester (–OCH₃) group is expected around δ 3.9 ppm.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.

-

Carbonyl Carbon: A signal for the ester carbonyl carbon (C=O) is expected in the range of δ 164-168 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-140 ppm). The carbons directly attached to the halogens (C3, C4, C5) will show characteristic shifts.

-

Methyl Carbon: The methyl carbon of the ester group (–OCH₃) will appear as a signal around δ 52-55 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

-

C=O Stretch: A strong, sharp absorption band for the ester carbonyl group is expected around 1720-1740 cm⁻¹.

-

C–O Stretch: A strong band for the ester C–O bond will be present in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C–H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic methyl).

-

C–Cl and C–Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is particularly useful for halogenated compounds due to their distinct isotopic patterns.

-

Molecular Ion (M⁺): The mass spectrum will show a complex molecular ion cluster due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The most intense peak in this cluster will correspond to the combination of the most abundant isotopes.

-

Fragmentation: A key fragmentation pathway would be the loss of the methoxy group (•OCH₃) to give an [M-31]⁺ peak, and the loss of the carbomethoxy group (•COOCH₃) to give an [M-59]⁺ peak.

Reactivity and Potential Applications

This compound is a valuable intermediate for further synthetic transformations, leveraging the reactivity of its distinct functional moieties.

Chemical Reactivity

-

Ester Group: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, transesterification with other alcohols, or amidation with amines to form amides. It can also be reduced to the corresponding benzyl alcohol.

-

Aromatic Ring: The C-Br bond is particularly susceptible to participation in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the C3 position.[4] This reactivity is foundational for building more complex molecular scaffolds.

-

Halogen Bonding: The presence of multiple halogens (Br, Cl) makes this molecule a potential halogen bond donor.[8] Halogen bonding is an increasingly recognized non-covalent interaction that plays a crucial role in crystal engineering and drug-receptor binding.[8][9]

Applications in Drug Discovery and Agrochemicals

The incorporation of halogens into bioactive molecules is a common strategy in medicinal and agricultural chemistry to modulate properties such as:

-

Metabolic Stability: Halogens can block sites of metabolic oxidation, increasing the half-life of a drug.

-

Lipophilicity: Halogens increase the lipophilicity of a molecule, which can affect its absorption, distribution, and membrane permeability.

-

Binding Affinity: Halogen atoms can form specific interactions, such as halogen bonds, with biological targets, enhancing binding affinity and selectivity.[8][10]

This compound serves as a pre-functionalized scaffold, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Caption: Reactivity and application pathways for the title compound.

Safety and Handling

Based on safety data sheets (SDS) for structurally similar compounds like methyl 3-bromo-4-fluorobenzoate and methyl 4-bromo-3-methylbenzoate, the following precautions should be observed.[11][12][13]

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood.[11]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[11][14]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[14]

Conclusion

This compound represents a highly functionalized and synthetically versatile building block. Its preparation via a logical sequence of bromination and esterification is achievable through standard laboratory techniques. The compound's true value lies in its potential as a precursor for a diverse array of more complex molecules, driven by the differential reactivity of its ester and C-Br functionalities. For researchers in drug discovery and materials science, this molecule offers a valuable starting point for creating novel compounds with tailored electronic and steric properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Ester synthesis by esterification [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemo-and Regioselective Bromination of Aromatic Compounds in the Presence of γ-picolinium Bromochromate (γ-PBC) /CH3CN – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. namiki-s.co.jp [namiki-s.co.jp]

- 10. pubs.acs.org [pubs.acs.org]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Methyl 3-Bromo-4,5-dichlorobenzoate: A Key Building Block for Scientific Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical synthesis, particularly within the realms of pharmaceutical and materials science, the strategic use of halogenated aromatic compounds is paramount. These molecules serve as versatile scaffolds and key intermediates, enabling the construction of complex molecular architectures with tailored electronic and steric properties. Among these, Methyl 3-Bromo-4,5-dichlorobenzoate has emerged as a significant building block, offering multiple reaction sites for derivatization. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a validated synthesis protocol, and its applications in cutting-edge research and development.

Core Molecular Attributes

A foundational understanding of a chemical entity begins with its fundamental properties. This compound is a polysubstituted benzene derivative with a unique arrangement of electron-withdrawing groups, which dictates its reactivity and potential applications.

| Property | Value | Source(s) |

| CAS Number | 1160574-77-5 | [1][2] |

| Molecular Formula | C₈H₅BrCl₂O₂ | [1] |

| Molecular Weight | 283.93 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1Cl)Cl)Br | [1] |

| InChIKey | Not readily available | |

| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol; poorly soluble in water. | Inferred from similar compounds |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a two-step process: the oxidation of a substituted toluene precursor followed by esterification. This approach provides a reliable and scalable method for obtaining the target compound.

Part 1: Oxidation of 3-Bromo-4,5-dichlorotoluene

The initial step involves the oxidation of the methyl group of 3-Bromo-4,5-dichlorotoluene to a carboxylic acid. This transformation is a critical step and can be achieved using strong oxidizing agents. The choice of oxidant is crucial to ensure high yield and minimize side reactions.

Caption: Workflow for the oxidation of 3-Bromo-4,5-dichlorotoluene.

Experimental Protocol: Synthesis of 3-Bromo-4,5-dichlorobenzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Bromo-4,5-dichlorotoluene in a solution of sodium hydroxide in water.

-

Addition of Oxidant: While stirring, gradually add potassium permanganate (KMnO₄) to the mixture. The reaction is exothermic and the addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion. The reaction mixture will turn brown due to the formation of manganese dioxide (MnO₂).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide. The filtrate, containing the sodium salt of the carboxylic acid, is then acidified with a mineral acid (e.g., hydrochloric acid) until the pH is acidic, leading to the precipitation of 3-Bromo-4,5-dichlorobenzoic acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices: The use of an alkaline medium for the permanganate oxidation is crucial as it enhances the oxidizing power of the permanganate and prevents the formation of acidic byproducts that could interfere with the reaction. The final acidification step is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Part 2: Fischer Esterification

The second step is the conversion of the synthesized 3-Bromo-4,5-dichlorobenzoic acid to its methyl ester. The Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of methanol in the presence of an acid catalyst.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-Bromo-4,5-dichlorobenzoate: Starting Materials and Strategic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 3-Bromo-4,5-dichlorobenzoate in Modern Chemistry

This compound is a key chemical intermediate, recognized for its utility in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and functional materials sectors. Its polysubstituted aromatic structure, featuring bromine and chlorine atoms alongside a methyl ester, provides multiple reactive sites for further chemical transformations. This guide offers a detailed exploration of the strategic synthesis of this compound, focusing on the selection of starting materials and the critical reaction steps involved.

The Primary Synthetic Pathway: A Three-Step Approach

The most logical and efficient synthesis of this compound commences with a readily available substituted toluene and proceeds through oxidation, bromination, and finally, esterification. This multi-step process allows for precise control over the introduction of each functional group, ensuring a high yield of the desired product.

Caption: Overall synthetic workflow for this compound.

Step 1: Oxidation of 3,4-Dichlorotoluene to 4,5-Dichlorobenzoic Acid

The initial step in this synthetic sequence is the oxidation of the methyl group of 3,4-dichlorotoluene to a carboxylic acid. This transformation is a fundamental process in organic synthesis and can be achieved using a variety of strong oxidizing agents.

Causality of Experimental Choices

The choice of oxidizing agent is critical to the success of this step. Potassium permanganate (KMnO₄) is a powerful and effective oxidant for converting alkylbenzenes to benzoic acids. The reaction is typically carried out in an aqueous solution, often with the addition of a phase-transfer catalyst to facilitate the interaction between the organic substrate and the aqueous permanganate. The reaction proceeds via a free-radical mechanism at the benzylic position.

Experimental Protocol: Oxidation of 3,4-Dichlorotoluene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3,4-dichlorotoluene, water, and a phase-transfer catalyst such as tetrabutylammonium bromide.

-

Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate in water to the reaction mixture. The addition should be done portion-wise to control the exothermic nature of the reaction.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct. The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the 4,5-dichlorobenzoic acid.

-

Purification: The crude product can be collected by filtration and recrystallized from an appropriate solvent, such as an ethanol/water mixture, to yield pure 4,5-dichlorobenzoic acid.

| Parameter | Value | Reference |

| Starting Material | 3,4-Dichlorotoluene | [1] |

| Oxidizing Agent | Potassium Permanganate | [1] |

| Solvent | Water | [1] |

| Catalyst | Phase-transfer catalyst (optional) | N/A |

| Reaction Temperature | Reflux | [1] |

| Typical Yield | High | [1] |

Step 2: Regioselective Bromination of 4,5-Dichlorobenzoic Acid

The second step involves the electrophilic aromatic substitution of 4,5-dichlorobenzoic acid to introduce a bromine atom. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring.

Mechanistic Insights and Regioselectivity

The carboxylic acid group is a deactivating, meta-directing group, while the chlorine atoms are deactivating but ortho, para-directing. In the case of 4,5-dichlorobenzoic acid, the positions available for substitution are 2, 3, and 6.

-

Position 2: Ortho to the strongly deactivating carboxyl group and para to the 5-chloro group.

-

Position 3: Meta to the deactivating carboxyl group and ortho to the 4-chloro group.

-

Position 6: Ortho to the strongly deactivating carboxyl group and ortho to the 5-chloro group.

The combined electronic effects favor the substitution at the 3-position, which is the least deactivated site. It is meta to the carboxyl group and activated by the ortho-directing 4-chloro substituent.

Caption: Directing effects in the bromination of 4,5-dichlorobenzoic acid.

Experimental Protocol: Bromination of 4,5-Dichlorobenzoic Acid

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, dissolve 4,5-dichlorobenzoic acid in a suitable solvent, such as glacial acetic acid.[2]

-

Catalyst: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or a mixture of zinc dust and iodine, to the solution.[2]

-

Bromine Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.[2]

-

Reaction Conditions: After the addition is complete, gently heat the mixture on a steam bath for several hours to drive the reaction to completion.[2]

-

Work-up: Cool the reaction mixture and pour it into a beaker containing an ice-water mixture. The crude 3-Bromo-4,5-dichlorobenzoic acid will precipitate out of the solution.

-

Purification: The solid product is collected by filtration, washed with water to remove any remaining acid and catalyst, and then recrystallized from a suitable solvent to obtain the pure product.

| Parameter | Value | Reference |

| Starting Material | 4,5-Dichlorobenzoic Acid | [2] |

| Brominating Agent | Bromine (Br₂) | [2] |

| Solvent | Glacial Acetic Acid | [2] |

| Catalyst | Zinc dust and Iodine | [2] |

| Reaction Temperature | Steam bath | [2] |

| Typical Yield | Moderate to High | [2] |

Step 3: Fischer Esterification to this compound

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic and reliable method for this transformation, involving the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

The Chemistry of Esterification

The Fischer esterification is an equilibrium process. To drive the reaction towards the formation of the ester, a large excess of the alcohol (methanol in this case) is used. The strong acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask, suspend 3-Bromo-4,5-dichlorobenzoic acid in a large excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-4,5-dichlorobenzoic Acid | [3] |

| Reagent | Methanol (excess) | [3] |

| Catalyst | Concentrated Sulfuric Acid | [3] |

| Reaction Temperature | Reflux | [3] |

| Typical Yield | High | [3] |

Conclusion

The synthesis of this compound is a well-defined, three-step process that relies on fundamental organic reactions. By carefully selecting the starting materials and controlling the reaction conditions for oxidation, bromination, and esterification, researchers can efficiently produce this valuable chemical intermediate. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis of this compound in a laboratory setting.

References

Spectroscopic Characterization of Methyl 3-Bromo-4,5-dichlorobenzoate: A Technical Guide

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for Methyl 3-Bromo-4,5-dichlorobenzoate (CAS No. 1160574-77-5), a halogenated aromatic compound of interest in synthetic chemistry and drug development.[1][2][3][4][5] Due to the limited availability of public experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established spectroscopic principles to offer a comprehensive, predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic properties of this and similar halogenated benzoates.

Introduction

This compound is a polysubstituted aromatic ester. Its molecular structure, featuring a benzene ring with bromo, chloro, and methyl ester substituents, suggests a unique electronic environment that will be reflected in its spectroscopic signatures. Understanding these signatures is crucial for confirming its identity, assessing its purity, and elucidating its role in chemical reactions.

The strategic placement of three halogen atoms (one bromine and two chlorine) and a methyl ester group on the benzene ring makes this compound a potentially valuable intermediate in organic synthesis. The following sections will provide an in-depth, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this molecule.

Molecular Structure and Properties

-

Chemical Name: this compound[1]

-

Molecular Formula: C₈H₅BrCl₂O₂[1]

-

Molecular Weight: 283.93 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and ester groups.

-

Aromatic Protons (H-2 and H-6): The benzene ring has two remaining protons at positions 2 and 6. These protons are in different chemical environments and are expected to appear as two distinct signals, likely doublets due to coupling with each other. The proton at C-2 will be deshielded by the adjacent ester group and the bromine atom, while the proton at C-6 will be influenced by the two chlorine atoms. We can predict their chemical shifts to be in the range of 7.5 - 8.2 ppm .

-

Methyl Protons (-OCH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet. The electronegative oxygen atom will shift this signal downfield to approximately 3.9 ppm .[6]

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-2 | 7.8 - 8.2 | Doublet (d) |

| Aromatic H-6 | 7.5 - 7.8 | Doublet (d) |

| Methyl (-OCH₃) | ~3.9 | Singlet (s) |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. We expect to see eight distinct signals corresponding to the eight carbon atoms.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and is expected to have a chemical shift in the range of 164-168 ppm .[6]

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts due to the different substituents. The carbons bearing the halogen atoms (C-3, C-4, C-5) will be influenced by their electronegativity and anisotropic effects. The carbon attached to the ester group (C-1) and the unsubstituted carbons (C-2, C-6) will also have characteristic shifts.

-

Methyl Carbon (-OCH₃): The methyl carbon will be the most upfield signal, typically appearing around 52-54 ppm .[6]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 164 - 168 |

| C-1 | 130 - 135 |

| C-2 | 128 - 132 |

| C-3 (C-Br) | 120 - 125 |

| C-4 (C-Cl) | 132 - 136 |

| C-5 (C-Cl) | 130 - 134 |

| C-6 | 125 - 129 |

| -OCH₃ | 52 - 54 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would show characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| C-O Stretch (Ester) | 1250 - 1300 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Weak |

| C-Cl Stretch | 700 - 850 | Strong |

| C-Br Stretch | 500 - 650 | Medium |

The strong absorption band in the region of 1720-1740 cm⁻¹ is a key indicator of the ester carbonyl group. The presence of strong absorptions for C-Cl and C-Br bonds at lower wavenumbers would further confirm the halogenation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Molecular Ion Peak

The key feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the presence of bromine and chlorine, which have multiple stable isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks. The relative intensities of these isotopic peaks can be used to confirm the elemental composition. The most abundant peaks in this cluster would correspond to the combinations of the most abundant isotopes.

Predicted Fragmentation Pattern

The molecule is expected to fragment in a predictable manner under electron ionization (EI). Common fragmentation pathways for methyl benzoates include:

-

Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z corresponding to [M - 31]⁺.

-

Loss of the methyl group (-CH₃): This is less common but could lead to a fragment at m/z [M - 15]⁺.

-

Loss of a chlorine atom (-Cl): Resulting in a fragment at m/z [M - 35]⁺ or [M - 37]⁺.

-

Loss of a bromine atom (-Br): Resulting in a fragment at m/z [M - 79]⁺ or [M - 81]⁺.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate fragment ions.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Visualization

Molecular Structure

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a predictive but scientifically grounded overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data offer a valuable reference for the identification and characterization of this compound in a research and development setting. While experimental verification is always the gold standard, this guide serves as a robust starting point for scientists working with this and structurally related molecules.

References

- 1. appchemical.com [appchemical.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. This compound, CasNo.1160574-77-5 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 4. 1160574-77-5 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. This compound-景明化工股份有限公司 [echochemical.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-Bromo-4,5-dichlorobenzoate

This guide provides a comprehensive technical overview of the solubility and stability of Methyl 3-Bromo-4,5-dichlorobenzoate, a key intermediate in pharmaceutical and organic synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes known information with field-proven methodologies to empower users with the foundational knowledge required for its effective handling, formulation, and application.

Introduction: Understanding this compound

This compound (CAS No. 1160574-77-5) is a halogenated aromatic ester with the molecular formula C₈H₅BrCl₂O₂.[2] Its structure, featuring a substituted benzene ring, makes it a valuable building block in the synthesis of more complex molecules. The bromine and chlorine substituents enhance its reactivity, enabling a variety of chemical transformations crucial for the development of novel compounds in the pharmaceutical and agrochemical industries.[1] Given its role as a synthetic intermediate, a thorough understanding of its physical and chemical properties, particularly solubility and stability, is paramount for process optimization, formulation development, and ensuring the quality of downstream products.

Solubility Profile: A Critical Parameter for Application

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical determinant of its bioavailability and processability. While specific quantitative solubility data for this compound is not extensively published, this section outlines the theoretical considerations and provides a robust experimental protocol for its determination.

Theoretical Considerations

The "like dissolves like" principle suggests that this compound, a moderately polar molecule, will exhibit greater solubility in organic solvents of similar polarity and limited solubility in highly polar solvents like water. The presence of the ester group provides some capacity for hydrogen bonding, while the halogenated benzene ring contributes to its lipophilicity.

Quantitative Solubility Determination: An Experimental Workflow

To ascertain the precise solubility of this compound in various solvent systems, a systematic experimental approach is necessary. The following protocol outlines a reliable method for generating a comprehensive solubility profile.

Objective: To determine the solubility of this compound in a range of common laboratory solvents at ambient temperature.

Materials:

-

This compound (purity ≥ 99%)

-

A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF))

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

Experimental Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of sealed vials. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

-

Data Reporting:

-

Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or g/L.

-

Data Presentation:

The results of the solubility study should be summarized in a clear and concise table for easy comparison.

| Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Water | Very Low | To be determined |

| Methanol | Soluble | To be determined |

| Ethanol | Soluble | To be determined |

| Acetone | Soluble | To be determined |

| Ethyl Acetate | Soluble | To be determined |

| Dichloromethane | Soluble | To be determined |

| Acetonitrile | Soluble | To be determined |

| DMSO | Highly Soluble | To be determined |

| DMF | Highly Soluble | To be determined |

Causality Behind Experimental Choices:

-

Equilibration Time: A 24-48 hour equilibration period is chosen to ensure that the dissolution process reaches a true thermodynamic equilibrium, providing an accurate measure of solubility.[3]

-

Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.

-

Filtration: The use of a 0.22 µm filter is essential to remove any undissolved microparticles that could lead to an overestimation of the solubility.

-

HPLC-UV Analysis: HPLC is a highly specific and sensitive analytical technique that allows for accurate quantification of the dissolved compound, even at low concentrations.

Workflow for Solubility Determination:

Caption: Workflow for the experimental determination of solubility.

Stability Profile: Ensuring Product Integrity

The chemical stability of this compound is a critical factor that influences its shelf-life, storage conditions, and compatibility with other substances. Safety data sheets for this and similar compounds indicate that it is stable under recommended storage conditions.[4][5][6]

General Stability and Storage

To maintain the integrity of this compound, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry, and well-ventilated place.[5][6] Some sources suggest refrigeration to maintain product quality.[4]

-

Container: Keep the container tightly closed to prevent moisture ingress and potential degradation.[4][5]

-

Incompatible Materials: Avoid contact with strong acids, bases, and strong oxidizing agents, as these can promote degradation.[4]

Potential Degradation Pathways

The primary degradation pathway for this compound is likely to be hydrolysis of the methyl ester to the corresponding carboxylic acid (3-Bromo-4,5-dichlorobenzoic acid) and methanol. This reaction can be catalyzed by both acidic and basic conditions. Other potential degradation pathways could involve reactions of the halogen substituents, although these are generally less facile under typical storage conditions.

Proposed Degradation Pathway:

Caption: Proposed primary degradation pathway via ester hydrolysis.

Forced Degradation Study: A Protocol for Assessing Stability

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule. This information is invaluable for developing stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

UV lamp (254 nm / 365 nm)

-

Oven

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 80°C for a specified time.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified time.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound to dry heat at a high temperature (e.g., 105°C) for a specified time.

-

Photodegradation: Expose the stock solution to UV light at 254 nm and 365 nm for a specified duration.

-

-

Sample Analysis:

-

At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

-

Analyze the samples using a stability-indicating HPLC method, capable of separating the parent compound from any degradation products. A diode-array detector (DAD) or mass spectrometer (MS) can be used for peak purity analysis and identification of degradants.

-

Data Presentation:

The results should be presented in a table summarizing the percentage of degradation under each stress condition.

| Stress Condition | Duration | Temperature | % Degradation of this compound |

| 0.1 M HCl | e.g., 24h | 80°C | To be determined |

| 0.1 M NaOH | e.g., 4h | Room Temp. | To be determined |

| 3% H₂O₂ | e.g., 24h | Room Temp. | To be determined |

| Dry Heat | e.g., 48h | 105°C | To be determined |

| UV Light (254/365 nm) | e.g., 7 days | Room Temp. | To be determined |

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited in the public domain, the provided protocols offer a robust framework for researchers to generate this critical information. By systematically evaluating its solubility in various solvents and understanding its degradation profile under stress conditions, scientists and drug development professionals can effectively utilize this versatile intermediate in their synthetic and formulation endeavors, ensuring the development of high-quality and stable end-products.

References

Methyl 3-Bromo-4,5-dichlorobenzoate: A Versatile Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-4,5-dichlorobenzoate is a polyhalogenated aromatic compound poised as a valuable and versatile intermediate in modern organic synthesis. Its strategic arrangement of a reactive bromine atom, two chlorine atoms, and a methyl ester group on a benzene ring offers a platform for selective and sequential functionalization. This guide provides an in-depth analysis of the core chemical principles governing its reactivity and explores its potential applications in constructing complex molecular architectures relevant to the pharmaceutical and agrochemical industries. We will delve into key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: Unveiling the Synthetic Potential

This compound (CAS No. 1160574-77-5) is a crystalline solid with the molecular formula C₈H₅BrCl₂O₂ and a molecular weight of 283.93 g/mol .[1][2] Its structure is primed for a variety of chemical transformations, making it an attractive starting material for the synthesis of highly functionalized molecules. The presence of three distinct halogen atoms at specific positions on the aromatic ring allows for chemoselective reactions, a cornerstone of modern synthetic strategy.[3][4] This guide will illuminate the strategic value of this compound as a building block in drug discovery and agrochemical development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1160574-77-5 | [1][2] |

| Molecular Formula | C₈H₅BrCl₂O₂ | [1][2] |

| Molecular Weight | 283.93 g/mol | [1][2] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| SMILES | COC(=O)C1=CC(Cl)=C(Cl)C(Br)=C1 | [1] |

The Principle of Chemoselectivity: A Tale of Two Halogens

The synthetic utility of this compound hinges on the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity for aryl halides is generally I > Br > Cl.[1] This well-established principle predicts that the C-Br bond in our target molecule will be significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bonds. This chemoselectivity is the key to unlocking its potential, allowing for the selective functionalization at the 3-position while leaving the 4- and 5-chloro substituents available for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an ideal substrate for a variety of these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust and widely used method for constructing biaryl scaffolds, which are prevalent in many biologically active molecules.[5][6]

Reaction Principle: The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product.[7]

Experimental Protocol: A Generalized Starting Point

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 v/v).

-

Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12-24 | 85-95 |

| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DME/H₂O | 80 | 16 | 80-90 |

| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 12 | 80-95 |

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[8][9] This reaction is instrumental in the synthesis of pharmaceuticals, natural products, and organic materials.[10]

Reaction Principle: The catalytic cycle is similar to the Suzuki-Miyaura coupling, with the key difference being the transmetalation step, which involves a copper acetylide intermediate.[8]

Experimental Protocol: A Generalized Starting Point

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-5 mol%), and a copper(I) co-catalyst like CuI (1-10 mol%).

-

Solvent and Base: Add a suitable solvent, typically an amine base like triethylamine or diisopropylamine, which also serves to neutralize the HX byproduct. Anhydrous THF or DMF can also be used as co-solvents.

-

Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv) via syringe.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[11][12] This reaction has become a vital tool in medicinal chemistry for the synthesis of arylamines.[13]

Reaction Principle: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11]

Experimental Protocol: A Generalized Starting Point

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 equiv).

-

Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).

-

Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Heck Reaction: Vinylation of the Aromatic Ring

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2][14] This reaction is a powerful tool for the synthesis of substituted alkenes.

Reaction Principle: The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene, and subsequent β-hydride elimination to afford the vinylated product and regenerate the catalyst.[14][15]

Experimental Protocol: A Generalized Starting Point

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), a palladium source such as Pd(OAc)₂ (1-5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%).

-

Reagent Addition: Add the alkene (1.1-2.0 equiv) and a base, typically a tertiary amine like triethylamine or a weaker inorganic base such as K₂CO₃ or NaOAc (1.5-3.0 equiv).

-

Solvent Addition: Add a polar aprotic solvent like DMF, NMP, or acetonitrile.

-

Inert Atmosphere: Purge the flask with an inert gas.

-

Reaction: Heat the reaction mixture to 80-140 °C. Monitor the reaction's progress by TLC or GC-MS.

-

Workup: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, the electron-withdrawing nature of the chlorine atoms and the ester group can activate the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to these activating groups. However, given the substitution pattern, SNAr reactions on this specific molecule are expected to be less facile than on more activated systems (e.g., those bearing nitro groups). High temperatures and strong nucleophiles would likely be required.

Applications in Agrochemical and Pharmaceutical Synthesis

Polyhalogenated aromatic compounds are crucial intermediates in the synthesis of a wide range of agrochemicals and pharmaceuticals.[16][17] The ability to selectively functionalize this compound via the cross-coupling reactions described above opens avenues for the creation of novel herbicides, fungicides, insecticides, and drug candidates. The dichlorinated phenyl moiety can be a key structural element in molecules designed to interact with specific biological targets.

Conclusion

This compound is a synthetically valuable building block with significant potential for the construction of complex organic molecules. Its key attribute lies in the differential reactivity of its halogen substituents, enabling selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its potential applications and furnished generalized, yet robust, experimental protocols to serve as a foundation for further research and development. The strategic application of this versatile intermediate will undoubtedly contribute to the advancement of organic synthesis and the discovery of novel bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Heck Reaction [organic-chemistry.org]

- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]

- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US9265252B2 - Active compound combinations comprising specific tetramic acid derivatives - Google Patents [patents.google.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Heck reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. CA2645263A1 - Agrochemical formulations - Google Patents [patents.google.com]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Strategic Utility of Methyl 3-Bromo-4,5-dichlorobenzoate in Modern Medicinal Chemistry: A Technical Guide

In the intricate landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. Among the vast arsenal of chemical scaffolds available to the medicinal chemist, halogenated aromatic compounds stand out for their versatility in a variety of cross-coupling reactions. This guide provides an in-depth technical exploration of Methyl 3-Bromo-4,5-dichlorobenzoate, a trifunctionalized benzene ring that offers a unique combination of reactive handles for the construction of complex molecular architectures. We will delve into its physicochemical properties, strategic applications in the synthesis of biologically active molecules, and provide practical insights into its reactivity, supported by established protocols.

Core Characteristics of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization. This compound is a solid at room temperature with a well-defined molecular structure that presents distinct opportunities for selective chemical transformations.

| Property | Value | Reference |

| CAS Number | 1160574-77-5 | |

| Molecular Formula | C₈H₅BrCl₂O₂ | |

| Molecular Weight | 283.93 g/mol | |

| Appearance | Off-white to pale yellow crystalline powder | |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Dioxane) | |

| Purity | Typically >97% |

Table 1: Physicochemical Properties of this compound.

The strategic placement of three distinct functional groups—a methyl ester, a bromine atom, and two chlorine atoms—on the aromatic ring is the cornerstone of this reagent's utility. The varying reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for sequential and site-selective functionalization. The methyl ester provides a handle for further modification, such as hydrolysis to the corresponding carboxylic acid for amide bond formation or reduction to a primary alcohol.

Strategic Applications in the Synthesis of Bioactive Scaffolds

While direct, publicly available examples of this compound in the synthesis of late-stage clinical candidates or marketed drugs are not prevalent in the immediate literature, its structural motifs are highly relevant to scaffolds found in a range of therapeutic areas. Its potential as a key intermediate in the synthesis of kinase inhibitors, for example, is significant. Many kinase inhibitors feature a substituted aromatic core, and the ability to selectively introduce different functionalities around the ring is a powerful tool for structure-activity relationship (SAR) studies.

The true value of this building block lies in its capacity to serve as a versatile platform for the generation of diverse chemical libraries. The following sections will explore the key reactions that enable the transformation of this compound into more complex pharmaceutical intermediates.

Key Synthetic Transformations and Mechanistic Considerations

The differential reactivity of the aryl halides is the most compelling feature of this compound from a synthetic chemist's perspective. Generally, the C-Br bond is more susceptible to oxidative addition to a low-valent palladium catalyst than the C-Cl bond. This reactivity difference can be exploited to perform selective cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds. The higher reactivity of the C-Br bond in this compound allows for a selective Suzuki coupling at the 3-position, leaving the two chlorine atoms untouched for subsequent transformations.

Conceptual Workflow for Selective Suzuki Coupling:

Caption: Selective Suzuki-Miyaura coupling at the C-Br position.

Experimental Protocol: General Procedure for Selective Suzuki Coupling

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a suitable base such as potassium carbonate (2.0-3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). To this mixture, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.).

-

Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Choice of Catalyst: The selection of the palladium catalyst and ligand is crucial for achieving high selectivity and yield. For substrates with multiple halide atoms, a less reactive catalyst system may be preferred to minimize side reactions at the less reactive C-Cl positions.

-

Base and Solvent System: The choice of base and solvent system can significantly influence the reaction rate and selectivity. An aqueous base is often used in Suzuki couplings to facilitate the transmetalation step. The solvent system must be able to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination

The introduction of nitrogen-containing functional groups is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound. The Buchwald-Hartwig amination allows for the formation of C-N bonds, and again, the C-Br bond of this compound can be selectively targeted.

Conceptual Workflow for Selective Buchwald-Hartwig Amination:

Caption: Selective Buchwald-Hartwig amination at the C-Br position.

Experimental Protocol: General Procedure for Selective Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, combine this compound (1.0 eq.), the desired amine (1.2-2.0 eq.), a suitable base such as sodium tert-butoxide (1.5-2.5 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), and the appropriate phosphine ligand (e.g., XPhos, 0.02-0.10 eq.) in a reaction vessel.

-

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

-

Reaction Execution: Seal the vessel and heat the mixture to 80-120 °C with stirring. Monitor the reaction by LC-MS.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts. The filtrate is then concentrated, and the residue is purified by column chromatography.

Trustworthiness and Self-Validating Systems:

The protocols described above are based on well-established and widely practiced synthetic methodologies. The progress of these reactions can be reliably monitored using standard analytical techniques like TLC and LC-MS. The identity and purity of the products should always be confirmed by a combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry, and, if necessary, elemental analysis. This multi-faceted analytical approach ensures the integrity of the experimental results.

Future Perspectives and Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its trifunctional nature, coupled with the differential reactivity of its halogen substituents, provides a strategic platform for the synthesis of complex and diverse molecular libraries. While its direct application in the synthesis of currently marketed drugs may not be extensively documented in readily accessible literature, its potential as a key intermediate in the discovery of novel therapeutics, particularly in areas like kinase inhibition, is undeniable.

The continued development of more selective and efficient cross-coupling methodologies will further enhance the utility of this and similar polyhalogenated building blocks. As the demand for novel chemical matter in drug discovery pipelines remains high, the strategic application of such well-designed synthetic intermediates will be crucial for accelerating the identification of the next generation of medicines.

"Methyl 3-Bromo-4,5-dichlorobenzoate" safety and handling precautions

An In-depth Technical Guide: Safe Handling and Application of Methyl 3-Bromo-4,5-dichlorobenzoate for Research and Development Professionals

Introduction

This compound (CAS No. 1160574-77-5, Molecular Formula: C8H5BrCl2O2) is a halogenated aromatic ester that serves as a valuable intermediate in synthetic chemistry.[1][2][3] For researchers and scientists in drug development, such polysubstituted benzene rings are critical building blocks for creating complex molecules with specific biological activities. The strategic placement of bromo and chloro substituents allows for diverse downstream reactions, such as cross-coupling, nucleophilic substitution, and metallation, enabling the construction of novel molecular scaffolds.

The broader class of bromophenol compounds, from which this molecule's structural motifs are derived, has been isolated from marine organisms and shown to possess various biological activities, including anti-inflammatory properties.[4] For instance, the related compound Methyl 3-bromo-4,5-dihydroxybenzoate has been studied for its potential to alleviate inflammatory bowel disease by modulating key signaling pathways.[4] Similarly, other substituted benzoates have been investigated as inhibitors of cancer metabolism.[5] This context underscores the potential utility of this compound in medicinal chemistry and underscores the need for a thorough understanding of its safe handling.

This guide provides a comprehensive framework for the safe use of this compound in a laboratory setting. It moves beyond a simple recitation of safety data to explain the causality behind handling protocols, empowering researchers to conduct their work with a robust culture of safety and scientific integrity.

Disclaimer: This document is intended as a technical guide for trained professionals. The primary source of safety information must always be the supplier-specific Safety Data Sheet (SDS) for CAS Number 1160574-77-5. Always consult the SDS before procurement, handling, or use.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, direct and comprehensive toxicological data is limited. However, available information and data from structurally analogous compounds allow for a presumptive hazard profile, which must be confirmed with a substance-specific SDS.

1.1 GHS Classification and Precautionary Statements

Based on available data, the compound is classified with the signal word "Danger".[2] The following precautionary statements are advised:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2]

-

P262: Do not get in eyes, on skin, or on clothing.[2]

-

P264: Wash hands thoroughly after handling.[2]

1.2 Presumptive Hazard Profile

Halogenated aromatic compounds frequently exhibit irritant properties. Based on data from similar chemical structures, a summary of likely hazards is presented in the table below. The underlying rationale is that such compounds can react with biological nucleophiles or hydrolyze on moist surfaces like skin, eyes, or mucous membranes, leading to irritation.

| Hazard Class | Category | Rationale and Key Considerations | Supporting Analogs |

| Skin Corrosion/Irritation | Likely Category 2 | Causes skin irritation upon direct contact. Prolonged exposure may lead to redness and discomfort. | [6][7][8][9] |

| Serious Eye Damage/Irritation | Likely Category 2/2A | Causes serious eye irritation. Direct contact can result in significant pain, redness, and potential damage if not promptly and thoroughly rinsed. | [6][7][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Potentially Category 3 | May cause respiratory irritation if dust or vapors are inhaled. | [8][9][10] |

| Acute Toxicity (Oral) | Potential Hazard | While specific data is unavailable, related compounds can be harmful if swallowed. Ingestion should always be avoided. | [11] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

Safe handling relies on the "Hierarchy of Controls," a framework that prioritizes the most effective safety measures. This approach minimizes reliance on human behavior alone and builds safety into the experimental environment itself.

Caption: Hierarchy of Controls prioritizes engineering solutions over procedural and personal measures.

2.1 Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, representing the most effective way to protect laboratory personnel.

-

Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted inside a certified chemical fume hood. This prevents the inhalation of dust or vapors.

-

Local Exhaust Ventilation: For procedures where a full fume hood is impractical, local exhaust ventilation (e.g., a snorkel hood) must be used to capture emissions at the point of generation.[6]

-

Safety Infrastructure: Laboratories must be equipped with easily accessible and fully functional safety showers and eyewash stations, as specified by OSHA and other regulatory bodies.[6][10][12]

2.2 Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is required for all activities and should be selected based on the specific tasks being performed.

| Protection Type | Specification | Rationale |

| Eye/Face | ANSI Z87.1-compliant safety goggles or a face shield if there is a splash hazard. | Protects against eye irritation from dust, splashes, or vapors.[6][7] |

| Hand | Nitrile or neoprene gloves. | Provides a chemical barrier to prevent skin irritation. Always check the manufacturer's glove compatibility chart for breakthrough times. Double-gloving may be appropriate for handling larger quantities.[6][7] |

| Body | Standard cotton lab coat. A chemically resistant apron should be worn over the lab coat when handling significant quantities. | Protects skin and personal clothing from contamination.[6][8] |

| Respiratory | Not typically required when work is performed within a certified fume hood. | If engineering controls are insufficient or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[13] |

Section 3: Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to a well-defined SOP is critical for ensuring reproducible science and consistent safety.

3.1 Experimental Handling Workflow

The following workflow outlines the key steps for safely incorporating this reagent into an experimental procedure.

Caption: A systematic workflow for handling the chemical from preparation to cleanup.

Step-by-Step Protocol:

-

Pre-Operation Checklist: Before handling the compound, verify that the chemical fume hood is operational. Don all required PPE as detailed in Section 2.2. Ensure a chemical spill kit is readily available.[14]

-

Weighing and Dispensing: Conduct all weighing and transfer operations within the fume hood to contain any dust.[6][14] Use a spatula to carefully transfer the solid.

-

Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

-

Post-Handling Cleanup: After use, decontaminate the work area with an appropriate solvent and cleaning agent. Remove PPE carefully to avoid self-contamination. Wash hands and any exposed skin thoroughly with soap and water.[6][7][8]

3.2 Storage and Stability

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight or strong light.[6][8][10][14]

-

Incompatibilities: The compound must be stored separately from strong oxidizing agents, strong acids, and strong bases.[6][10][12] Contact with these materials could lead to vigorous, exothermic reactions.

-

Stability: The compound is stable under recommended storage conditions.[6][7][15]

Section 4: Emergency Procedures: Preparedness and Response

Even with robust controls, accidental exposures or spills can occur. A clear and practiced emergency plan is vital.

| Exposure Route | First Aid Measures |